![molecular formula C13H20N2O4S2 B2713527 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide CAS No. 951573-15-2](/img/structure/B2713527.png)
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide
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Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, also known as MSQ, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Scientific Research Applications
Carbonic Anhydrase Inhibition and Therapeutic Potential
The sulfonamide group, including N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, is recognized for its ability to inhibit carbonic anhydrases (CAs), enzymes crucial for various physiological functions such as respiration, acid-base balance, and CO2 transport. Sulfonamide-based diuretics, through CA inhibition, have shown potential therapeutic effects beyond diuresis, including applications in managing cardiovascular diseases and obesity. The inhibition of renal CAs, for instance, contributes to increased nitrite excretion in urine, highlighting the role of these enzymes in nitrite reabsorption in humans. This mechanism underscores the multifaceted therapeutic implications of CA inhibitors, potentially offering insights into drug design and repositioning strategies for sulfonamide derivatives (Carta & Supuran, 2013).
Broad-Spectrum Biological Activities
Sulfonamide compounds, encompassing structures like N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, exhibit a wide range of pharmacological properties. They are notable for their antimicrobial, antifungal, and antiparasitic activities. Moreover, sulfonamides have been explored for their potential antioxidant, anti-inflammatory, and antitumoral properties. This broad spectrum of biological activities positions sulfonamides as versatile agents in drug discovery and development, capable of addressing various health conditions from infections to chronic diseases (Gulcin & Taslimi, 2018).
Enhancement of Quinoxaline Derivatives
The integration of the sulfonamide moiety into quinoxaline derivatives has been shown to significantly enhance their therapeutic potential. Quinoxaline sulfonamide hybrids exhibit diverse biomedical activities, including antibacterial, antifungal, neuropharmacological, and anti-tumor effects. This suggests that modifications on quinoxaline-linked sulfonamide derivatives can lead to advanced therapeutic agents, highlighting the importance of structural modification in the development of new drugs for a variety of diseases (Irfan et al., 2021).
Environmental Impact and Human Health
Sulfonamides, due to their widespread use in healthcare and veterinary medicine, have been detected in various environmental matrices, raising concerns about their ecological and human health impacts. The persistence of sulfonamides in the environment can affect microbial populations and potentially contribute to antibiotic resistance. Understanding the environmental fate and effects of sulfonamides, including their degradation pathways and bioaccumulation potential, is crucial for assessing their overall impact on human health and the ecosystem (Baran et al., 2011).
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-9-21(18,19)14-12-7-6-11-5-4-8-15(13(11)10-12)20(2,16)17/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKDOLJZKRZRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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